molecular formula C27H33N3 B1240833 Tubulosan

Tubulosan

Cat. No.: B1240833
M. Wt: 399.6 g/mol
InChI Key: AIZBUQBFRLEIBW-LXFCCGDJSA-N
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Description

Tubulosan, derived from Cistanche tubulosa, is a traditional Chinese medicine (TCM) formulation with demonstrated neuroprotective effects in Parkinson’s disease (PD) models. Its primary mechanism involves promoting the expression and secretion of glial cell line-derived neurotrophic factor (GDNF), a critical protein for dopaminergic neuron survival and function . In both in vitro (MES23.5 cells) and in vivo (MPTP-induced PD rats) studies, this compound significantly reduced apoptosis, upregulated tyrosine hydroxylase (TH) expression (a marker of dopaminergic neuron integrity), and improved motor deficits . Notably, this compound enhances endogenous GDNF levels, circumventing the blood-brain barrier (BBB) limitations associated with exogenous GDNF administration . Its composition includes phenylethanoid glycosides like echinacoside (ECH) and acteoside, which synergistically contribute to its therapeutic profile .

Properties

Molecular Formula

C27H33N3

Molecular Weight

399.6 g/mol

IUPAC Name

(2S,3R,11bS)-3-ethyl-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C27H33N3/c1-2-18-17-30-14-12-19-7-3-4-8-21(19)26(30)16-20(18)15-25-27-23(11-13-28-25)22-9-5-6-10-24(22)29-27/h3-10,18,20,25-26,28-29H,2,11-17H2,1H3/t18-,20-,25+,26-/m0/s1

InChI Key

AIZBUQBFRLEIBW-LXFCCGDJSA-N

Isomeric SMILES

CC[C@H]1CN2CCC3=CC=CC=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=CC=CC=C6N5

Canonical SMILES

CCC1CN2CCC3=CC=CC=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Key Neuroprotective Agents

Compound Mechanism of Action Delivery Method Efficacy in PD Models Clinical Advantages/Limitations References
This compound ↑ Endogenous GDNF; Modulates Bcl2/Bax ratio (anti-apoptotic) Oral administration - 50% ↓ apoptosis in MES23.5 cells (250 µg/mL)
- ↑ TH expression by 40% (vs. MPTP controls)
- Improved motor activity in PD rats
Non-invasive; TCM-based formulation; Multi-target action
GDNF Direct neurotrophic support Intracerebral injection - Restores 70% DA neurons in MPTP mice
- Improves rigidity and tremor
Limited by invasive delivery; BBB impermeability; high cost
Echinacoside (ECH) Antioxidant; stabilizes mitochondrial membrane potential Oral/IV administration - 30% ↑ cell viability in 6-OHDA-treated PC12 cells
- Reduces oxidative stress markers (e.g., ROS ↓ 25%)
Requires high doses; often used in combination therapies
Madopar DA precursor (symptomatic relief) Oral administration - Transient motor improvement
- No neuroprotective effect
High relapse risk; long-term side effects (dyskinesia)

Key Findings :

  • GDNF vs. This compound: While GDNF directly rescues dopaminergic neurons, its clinical utility is hindered by invasive delivery and BBB limitations. This compound’s induction of endogenous GDNF offers a non-invasive alternative, achieving comparable neuroprotection in preclinical models .
  • ECH vs. This compound : ECH, a component of this compound, shows standalone antioxidant effects but lacks this compound’s multi-target efficacy (e.g., GDNF modulation, apoptosis inhibition) .

Experimental Data and Dose-Dependent Effects

Table 2: Dose-Response Outcomes of this compound in Preclinical Studies

Study Model Parameter Measured Low Dose (100 µg/mL) Moderate Dose (200 µg/mL) High Dose (250 µg/mL) Reference
MES23.5 Cells Apoptosis Rate 18% (n.s.) 15% (p<0.05) 12% (p<0.01)
MPTP Mice TH Expression (SN) 1.2-fold ↑ 1.5-fold ↑ 1.6-fold ↑
PD Rats Rear Frequency (Open Field) 8 ± 2 (n.s.) 12 ± 3 (p<0.05) 14 ± 3 (p<0.01)

Notes:

  • Apoptosis rates in MES23.5 cells decreased dose-dependently, with high-dose this compound showing statistically significant reductions compared to vehicle (p<0.01) .
  • TH expression improvements plateaued at moderate doses, suggesting a threshold effect for GDNF modulation .

Structural and Functional Similarities

Similarly, ECH and acteoside within this compound contribute to its antioxidant properties, paralleling standalone compounds like coenzyme Q10 but with enhanced BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tubulosan
Reactant of Route 2
Tubulosan

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